

In-Depth Technical Guide on 5-(Benzylxy)-2-(hydroxymethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-(Benzylxy)-2-(hydroxymethyl)pyridin-4-ol
Cat. No.:	B181519

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of **5-(Benzylxy)-2-(hydroxymethyl)pyridin-4-ol**, a pyridinone derivative of interest in medicinal chemistry. This document details its structural characterization through nuclear magnetic resonance (NMR) and mass spectrometry (MS), alongside a detailed experimental protocol for its synthesis.

Spectroscopic Data

The structural integrity of **5-(Benzylxy)-2-(hydroxymethyl)pyridin-4-ol**, which predominantly exists in its pyridin-4(1H)-one tautomeric form, is confirmed by the following spectroscopic data.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data

The proton NMR spectrum and mass spectrometry data provide key insights into the molecular structure. The data presented here has been compiled from cited literature.

Technique	Data	Source
¹ H NMR	(300 MHz, DMSO-d ₆) δ (ppm): 11.08 (br s, 1H), 7.51-7.28 (m, 6H), 6.16 (br s, 1H), 5.56 (br s, 1H), 5.01 (s, 2H), 4.34 (s, 2H)	[1]
LC-MS	(M-H) ⁺ = 232	[1]

Note: As of the latest update, experimental ¹³C NMR and Infrared (IR) spectroscopy data for **5-(BenzylOxy)-2-(hydroxymethyl)pyridin-4-ol** were not publicly available in the searched resources. Researchers are advised to acquire this data experimentally for complete characterization.

Experimental Protocols

The synthesis of **5-(BenzylOxy)-2-(hydroxymethyl)pyridin-4-ol** can be achieved through the treatment of its pyranone precursor with an ammonia solution.

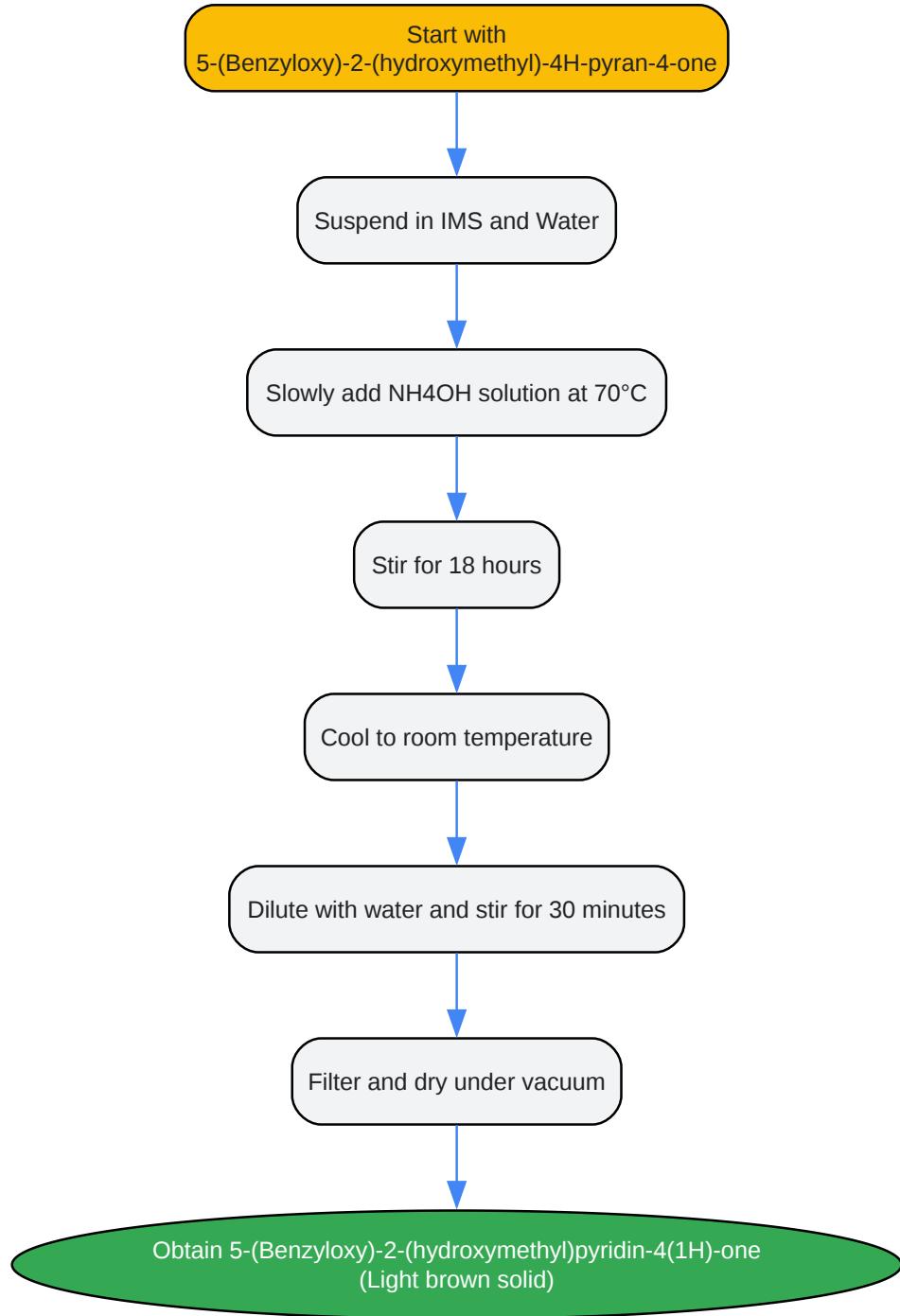
Synthesis of 5-(BenzylOxy)-2-(hydroxymethyl)pyridin-4(1H)-one

A suspension of 5-(BenzylOxy)-2-(hydroxymethyl)-4H-pyran-4-one (53.2 g, 229 mmol) is prepared in a mixture of industrial methylated alcohol (IMS, 75 mL) and water (400 mL). To this suspension, a solution of ammonium hydroxide (NH₄OH, 400 mL) is added slowly at a temperature of 70 °C. The reaction mixture is then stirred continuously for 18 hours. Following the completion of the reaction, the solution is cooled to room temperature and diluted with an additional 400 mL of water, with stirring continued for another 30 minutes. The resulting solid product is collected by filtration and dried under a vacuum to yield 5-(benzylOxy)-2-(hydroxymethyl)pyridin-4(1H)-one as a light brown solid (42.5 g, 80% yield).[\[1\]](#)

Visualizations

To further elucidate the experimental process, a workflow diagram is provided below.

Synthesis Workflow for 5-(BenzylOxy)-2-(hydroxymethyl)pyridin-4(1H)-one

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Caption: Synthetic pathway for 5-(BenzylOxy)-2-(hydroxymethyl)pyridin-4(1H)-one.

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References

- 1. chembk.com [chembk.com]
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